N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
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Overview
Description
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with methoxy groups and a naphthamide moiety
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in biochemical reactions . They are involved in the formation of carboxylic acid derivatives .
Mode of Action
The compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carboxylic acid derivatives . It facilitates the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters .
Pharmacokinetics
The by-product of the reaction with similar compounds is known to be highly water-soluble, which could influence its bioavailability .
Result of Action
The result of the compound’s action is the formation of carboxylic acid derivatives, specifically amides and esters . These derivatives are formed through the reaction of the compound with carboxylic acids and amines or alcohols .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the reaction with similar compounds can be conducted in tetrahydrofuran (THF), suggesting that the solvent used can impact the reaction . Furthermore, the by-product of the reaction is highly water-soluble, which could influence the compound’s action in aqueous environments .
Biochemical Analysis
Biochemical Properties
The compound has been reported to be involved in the formation of carboxylic acid derivatives . It reacts with carboxylic acids to form active esters, which can undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of active esters with carboxylic acids . These esters are highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the formation of carboxylic acid derivatives, it may interact with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is then reacted with 2-ethoxy-1-naphthamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation Reactions: It can act as a condensing agent in the formation of amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols in the presence of a base.
Major Products
Amides: Formed from the reaction with amines.
Scientific Research Applications
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide has a wide range of applications in scientific research:
Organic Synthesis: Used as a coupling reagent in peptide synthesis and other organic transformations.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A similar triazine derivative used as a coupling reagent.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine compound with similar reactivity.
Uniqueness
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide is unique due to its specific combination of a triazine ring and a naphthamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-27-14-10-9-12-7-5-6-8-13(12)16(14)17(24)20-11-15-21-18(25-2)23-19(22-15)26-3/h5-10H,4,11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKUFPNDQAHHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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